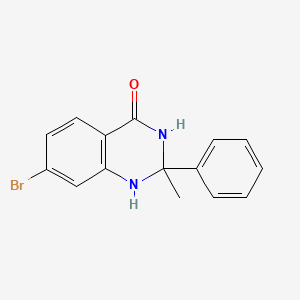
7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a brominated phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromine atom, potentially altering its biological activity.
7-Chloro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
7-Fluoro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Contains a fluorine atom, which can influence its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s activity and selectivity.
特性
CAS番号 |
1260811-90-2 |
|---|---|
分子式 |
C15H13BrN2O |
分子量 |
317.18 g/mol |
IUPAC名 |
7-bromo-2-methyl-2-phenyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-5-3-2-4-6-10)17-13-9-11(16)7-8-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
InChIキー |
OBQHGPKXCMKXQL-UHFFFAOYSA-N |
正規SMILES |
CC1(NC2=C(C=CC(=C2)Br)C(=O)N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


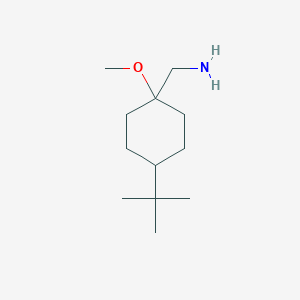
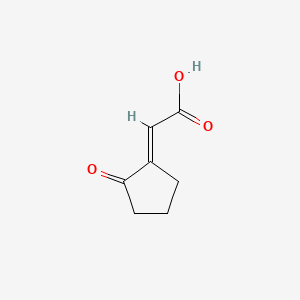
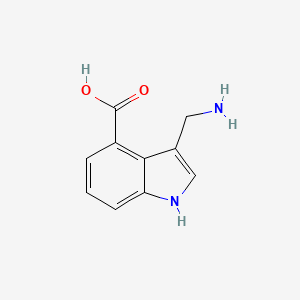
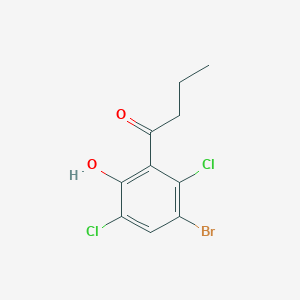

![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)

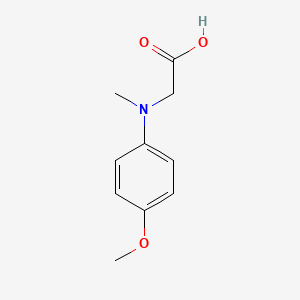
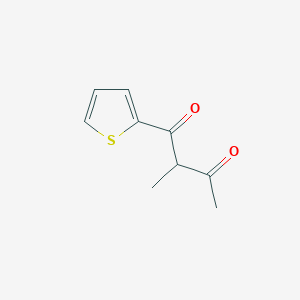

![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
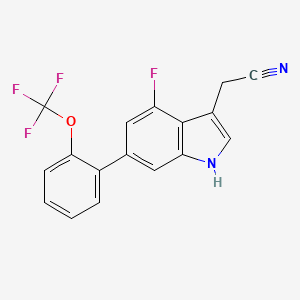
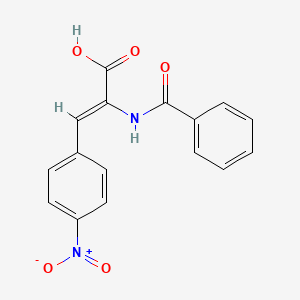
![endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13078275.png)
